Cas no 1805535-84-5 (3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde)

3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 化学的及び物理的性質
名前と識別子
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- 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde
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- インチ: 1S/C8H6ClF2NO2/c9-2-4-1-6(14)5(3-13)12-7(4)8(10)11/h1,3,8,14H,2H2
- InChIKey: LMZFRFJLEFJCKS-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(=C(C=O)N=C1C(F)F)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 206
- トポロジー分子極性表面積: 50.2
- 疎水性パラメータ計算基準値(XlogP): 1.9
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029025048-250mg |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805535-84-5 | 95% | 250mg |
$980.00 | 2022-04-01 | |
Alichem | A029025048-1g |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805535-84-5 | 95% | 1g |
$3,039.75 | 2022-04-01 | |
Alichem | A029025048-500mg |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde |
1805535-84-5 | 95% | 500mg |
$1,600.75 | 2022-04-01 |
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde 関連文献
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Zhao Li,Xinghui Gao,Wen Shi,Xiaohua Li,Huimin Ma Chem. Commun., 2013,49, 5859-5861
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
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Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehydeに関する追加情報
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde: A Comprehensive Overview
3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde (CAS No. 1805535-84-5) is a multifaceted compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of novel therapeutic agents and as a valuable intermediate in organic synthesis.
The molecular structure of 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde is composed of a pyridine ring substituted with a chloromethyl group, a difluoromethyl group, and a hydroxy group, along with a carboxaldehyde functional group. These substituents confer distinct chemical properties and reactivity profiles, making the compound an attractive target for various synthetic transformations and biological evaluations.
Recent studies have highlighted the importance of fluorinated compounds in drug discovery due to their enhanced metabolic stability and improved pharmacokinetic properties. The presence of the difluoromethyl group in 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde is particularly noteworthy, as it can significantly influence the compound's biological activity and binding affinity to target proteins. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that fluorinated analogs of pyridine derivatives exhibit enhanced potency against specific enzymes involved in disease pathways.
The chloromethyl group in 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde provides additional reactivity and functionalization opportunities. Chlorinated compounds are often used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. The electrophilic nature of the chloromethyl group allows for efficient coupling reactions with nucleophiles, facilitating the construction of diverse molecular scaffolds.
The hydroxy group on the pyridine ring adds further complexity to the molecule's behavior. Hydroxylated pyridines are known to exhibit various biological activities, including anti-inflammatory, antiviral, and anticancer properties. The presence of this functional group can enhance the compound's solubility and bioavailability, which are crucial factors in drug development. A recent investigation published in Bioorganic & Medicinal Chemistry Letters reported that hydroxylated pyridines showed promising activity against cancer cell lines, suggesting potential applications in oncology.
The carboxaldehyde functional group at the 6-position of the pyridine ring is another key feature of 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde. Aldehydes are versatile intermediates in organic synthesis, capable of undergoing a wide range of reactions such as reductions, oxidations, and condensations. This functional group can be readily converted into other useful functionalities like carboxylic acids, esters, or amides, expanding the synthetic utility of the compound.
In terms of synthetic routes, several methods have been reported for the preparation of 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde. One common approach involves the sequential introduction of substituents onto a pyridine scaffold through multistep reactions. For example, a study published in Organic Letters described an efficient synthesis involving palladium-catalyzed cross-coupling reactions followed by selective functionalization steps to achieve high yields and purity.
The potential applications of 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde extend beyond its use as a synthetic intermediate. Its unique combination of functional groups makes it an intriguing candidate for biological screening and lead optimization studies. Researchers are actively exploring its interactions with various biological targets to identify new therapeutic opportunities. Preliminary data from high-throughput screening assays have shown that this compound exhibits selective inhibition against certain enzymes and receptors, indicating its potential as a lead molecule for drug discovery programs.
In conclusion, 3-(Chloromethyl)-2-(difluoromethyl)-5-hydroxypyridine-6-carboxaldehyde (CAS No. 1805535-84-5) is a versatile compound with significant potential in both synthetic chemistry and pharmaceutical research. Its unique structural features and multifunctionality make it an attractive target for further investigation and development. As research continues to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of chemical biology and drug discovery.
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